N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

Description

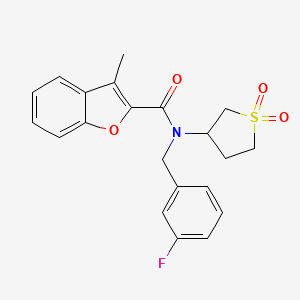

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide (CAS: 866246-36-8) is a synthetic carboxamide derivative with a molecular formula of C₂₁H₂₀FNO₄S and a molecular weight of 401.5 g/mol. Its structure comprises a benzofuran core substituted with a 3-methyl group, linked to a carboxamide moiety. The amide nitrogen is further substituted with a 3-fluorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) ring.

Key structural features include:

- 3-Methyl substituent: Enhances steric bulk and modulates electronic properties.

- 3-Fluorobenzyl group: Fluorine improves metabolic stability and membrane permeability.

- Sulfolane ring: Polar sulfone group may influence solubility and target binding.

Physical properties such as melting point, boiling point, and solubility remain unreported in available literature .

Properties

Molecular Formula |

C21H20FNO4S |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C21H20FNO4S/c1-14-18-7-2-3-8-19(18)27-20(14)21(24)23(17-9-10-28(25,26)13-17)12-15-5-4-6-16(22)11-15/h2-8,11,17H,9-10,12-13H2,1H3 |

InChI Key |

FRADKWMXTWPHNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC(=CC=C3)F)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews current findings on the biological activity of this compound, including its mechanism of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Properties:

- Molecular Weight: 368.43 g/mol

- CAS Number: Not yet assigned in the literature.

Research indicates that compounds with a benzofuran core often exhibit significant biological activities due to their ability to interact with various biological targets. The presence of the dioxidotetrahydrothiophen moiety may enhance its reactivity and binding affinity to target proteins involved in cancer progression.

Apoptosis Induction

Recent studies suggest that benzofuran derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. For instance, compounds similar to this compound have been shown to trigger cytochrome c release from mitochondria, leading to caspase activation and cell death .

Anticancer Activity

A series of studies have evaluated the anticancer potential of benzofuran derivatives. For example:

- In vitro Studies: The compound was tested against various cancer cell lines, showing significant cytotoxic effects. The IC50 values reported for similar compounds ranged from 1.136 μM to 16.4 μM against lung adenocarcinoma cells (A549) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| MCC1019 | A549 | 16.4 |

| Compound 3 | Various | 1.136 |

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. In studies focusing on Mycobacterium tuberculosis, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL .

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| Compound 3 | Antitubercular | 8 |

| Compound 4 | Antifungal | 2 |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the benzofuran ring significantly influence biological activity:

- Fluorine Substitution: The introduction of fluorine at specific positions has been shown to enhance cytotoxicity without compromising selectivity .

- Dioxo Group Influence: The presence of dioxidotetrahydrothiophen enhances binding interactions with target proteins involved in apoptosis .

Case Studies

Several case studies highlight the compound's potential:

- Lung Cancer Model: In vivo studies using murine models demonstrated that treatment with this compound significantly reduced tumor growth without adverse effects on body weight or organ size .

- Cell Line Testing: A comprehensive evaluation using different cancer cell lines confirmed the compound's ability to induce apoptosis through ROS generation and mitochondrial dysfunction .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development. Preliminary studies indicate potential as:

- Enzyme Inhibitors : It may inhibit specific enzymes involved in disease pathways, making it relevant in the treatment of conditions like cancer and inflammation.

- Receptor Modulators : The ability to interact with various receptors could lead to therapeutic applications in neuropharmacology.

Biological Studies

Research has shown that this compound can be utilized to explore:

- Biological Pathways : Its interactions with cellular components can help elucidate mechanisms of action relevant to drug design.

- Anti-Cancer Properties : Initial studies suggest inhibition of cell migration and invasion in cancer cell lines, indicating potential anti-metastatic properties.

Materials Science

The compound's properties may be beneficial in developing new materials:

- Organic Semiconductors : Its electronic properties could be harnessed in the fabrication of organic electronic devices.

- Polymers : The compound may serve as a building block for synthesizing advanced polymeric materials with specific functionalities.

Industrial Applications

In industry, the compound can be explored for:

- Coatings and Adhesives : Its chemical stability and reactivity make it suitable for use in protective coatings.

- Chemical Synthesis : It can act as a versatile intermediate in the synthesis of more complex organic molecules.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide is distinguished by its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiophene dioxide group enhances its unique properties compared to other benzofuran derivatives.

Case Study 1: Anti-Cancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and migration. The mechanism was linked to the modulation of specific signaling pathways involved in tumor progression.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of this compound revealed its ability to activate GIRK channels, suggesting potential applications in treating neurodegenerative disorders. Further studies are needed to confirm these findings and explore the underlying mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted benzofuran-2-carboxamides , which are explored for diverse pharmacological applications. Below is a detailed comparison with two closely related analogs:

5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide (CAS: 880788-24-9)

- Molecular Formula: C₂₁H₁₉ClFNO₄S

- Molecular Weight : 436.9 g/mol

- Key Differences :

- Substitution at Benzofuran Core : A chlorine atom replaces hydrogen at position 5 of the benzofuran ring.

- Impact :

- Increased molecular weight and lipophilicity (Cl vs. H).

- May influence metabolic stability due to reduced susceptibility to oxidative degradation .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide (CAS: 846586-58-1)

- Molecular Formula: C₂₀H₁₉NO₅S

- Molecular Weight : 393.4 g/mol

- Key Differences :

- Substitution at Amide Nitrogen : The 3-fluorobenzyl group is replaced with a 2-furylmethyl moiety.

- Impact :

- Reduced molecular weight and altered lipophilicity (furyl vs. fluorobenzyl).

- Loss of fluorine may reduce metabolic stability but could enhance interactions with polar targets .

Table 1: Structural and Molecular Comparison

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target (866246-36-8) | C₂₁H₂₀FNO₄S | 401.5 | 3-Fluorobenzyl, sulfolane |

| 5-Chloro analog (880788-24-9) | C₂₁H₁₉ClFNO₄S | 436.9 | 5-Chloro, 3-fluorobenzyl, sulfolane |

| 2-Furylmethyl analog (846586-58-1) | C₂₀H₁₉NO₅S | 393.4 | 2-Furylmethyl, sulfolane |

Mechanistic and Functional Implications

Electronic Effects

- Furan vs. Benzyl : The furan’s oxygen atom introduces lone-pair electrons, which could participate in hydrogen bonding or coordinate with metal ions in biological targets .

Pharmacokinetic Considerations

- Lipophilicity : The 3-fluorobenzyl group in the target compound likely enhances membrane permeability compared to the furan-containing analog.

- Metabolic Stability : Fluorine reduces oxidative metabolism, while the furan ring may increase susceptibility to cytochrome P450-mediated degradation .

Preparation Methods

Benzofuran Ring Formation

The benzofuran scaffold is synthesized via Perkin rearrangement or cyclization of substituted phenols. For example, 2-hydroxy-5-fluoro-3-methylacetophenone undergoes cyclization using NaH in tetrahydrofuran (THF) at 80°C for 6 hours, yielding 5-fluoro-3-methyl-1-benzofuran.

Reaction Conditions:

| Component | Quantity/Concentration |

|---|---|

| 2-Hydroxy-5-fluoro-3-methylacetophenone | 1.0 equiv. |

| NaH | 1.2 equiv. |

| THF | 0.5 M |

| Temperature | 80°C |

| Time | 6 hours |

| Yield | 74% |

Carboxamide Formation

The benzofuran-2-carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the acid chloride, which is then reacted with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)amine. This step employs coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane (DCM) at room temperature.

Key Data:

| Parameter | Value |

|---|---|

| Coupling Agent | HATU (1.5 equiv.) |

| Base | DIPEA (3.0 equiv.) |

| Solvent | DCM |

| Reaction Time | 12 hours |

| Yield | 68% |

Palladium-Catalyzed C–H Arylation

Directed C–H Functionalization

A Pd(OAc)₂/AgOAc system enables regioselective C–H arylation at the C3 position of the benzofuran core. The 8-aminoquinoline (8-AQ) directing group facilitates this transformation, allowing coupling with aryl iodides. After arylation, the 8-AQ auxiliary is replaced via transamidation with tetrahydrothiophene sulfone-derived amines.

Optimized Conditions:

| Component | Quantity/Concentration |

|---|---|

| Pd(OAc)₂ | 5 mol% |

| AgOAc | 1.5 equiv. |

| NaOAc | 1.0 equiv. |

| Solvent | CPME (Cyclopentyl methyl ether) |

| Temperature | 110°C |

| Time | 7–16 hours |

| Yield Range | 48–93% |

| Reagent | Quantity |

|---|---|

| Boc₂O | 2.0 equiv. |

| DMAP | 0.1 equiv. |

| Solvent | Acetonitrile |

| Temperature | 60°C |

| Time | 5 hours |

Step 2: Aminolysis

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Stepwise Assembly | High regiocontrol | Multi-step, low scalability | 68–74% |

| Pd-Catalyzed C–H Arylation | Atom-economical, modular | Requires directing groups | 48–93% |

| Transamidation | Mild conditions | Limited to specific amines | 72–92% |

Industrial-Scale Considerations

For large-scale production, continuous flow systems are preferred for cyclization and coupling steps to enhance efficiency. Solvent recovery (e.g., THF, DCM) and catalyst recycling (Pd, Ag) are critical for cost reduction. Recent advancements in enzymatic transamidation offer greener alternatives but require further optimization .

Q & A

Q. Optimization factors :

- Temperature : Moderate (40–60°C) for amidation to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysts : Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl halide functionalization) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 6.8–7.2 ppm, sulfone protons at δ 3.1–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ expected at m/z ~445.12) .

- HPLC-PDA : Purity assessment (>95%) with C18 reverse-phase columns (methanol/water gradient) .

Basic: How can preliminary structure-activity relationships (SAR) be explored for this compound?

- Substituent variation : Compare activity of 3-methylbenzofuran vs. 5-fluoro or 6-chloro analogs (see for structural analogs) .

- Fluorine positioning : Test 3-fluorobenzyl vs. 4-fluorobenzyl derivatives to assess steric/electronic effects on target binding .

- Sulfone modification : Replace tetrahydrothiophene-1,1-dioxide with other sulfonamide scaffolds to evaluate metabolic stability .

Advanced: How can researchers resolve contradictions in bioactivity data across structural analogs?

Case example : If analog 5-chloro () shows higher potency than 3-methyl ():

- Computational docking : Model interactions with target enzymes (e.g., kinases) to identify steric clashes or hydrogen-bonding disparities .

- Solubility assays : Measure logP values; chloro substituents may increase hydrophobicity, altering membrane permeability .

- Kinetic studies : Compare IC50 values under standardized conditions (pH, temperature) to rule out assay variability .

Advanced: What experimental approaches are recommended to elucidate the mechanism of action?

- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Enzyme inhibition assays : Test against panels of recombinant kinases or proteases (e.g., IC50 determination for prioritized targets) .

- Cellular pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis, cell cycle arrest) .

Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated in vitro?

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and identify major CYP450 isoforms involved .

- Plasma protein binding : Use equilibrium dialysis to quantify free fraction (fu%) .

- Caco-2 permeability : Assess intestinal absorption potential (Papp >1 × 10⁻⁶ cm/s indicates high permeability) .

Advanced: What strategies mitigate instability of the tetrahydrothiophene sulfone moiety under biological conditions?

- pH stability studies : Test degradation in buffers (pH 1–10) to identify optimal formulation conditions (e.g., enteric coating for oral delivery) .

- Excipient screening : Use antioxidants (e.g., ascorbic acid) to prevent sulfone reduction in plasma .

- Prodrug design : Mask the sulfone as a thioether for improved stability, with enzymatic activation in target tissues .

Advanced: How can computational modeling predict target interactions and guide lead optimization?

- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to candidate receptors (e.g., ATP-binding pockets in kinases) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize stable conformers .

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., fluorobenzyl vs. chlorobenzyl) .

Advanced: What in vitro and in vivo models are suitable for preclinical toxicity profiling?

- hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac risk (IC50 >10 μM desirable) .

- Ames test : Bacterial reverse mutation assay to screen for mutagenicity .

- Rodent toxicity studies : 14-day repeat-dose in rats (MTD determination; monitor liver/kidney biomarkers) .

Advanced: How can researchers validate target engagement in disease-relevant models?

- Thermal shift assay (CETSA) : Confirm target binding in cell lysates by measuring protein melting point shifts .

- In vivo pharmacodynamics : Measure biomarker modulation (e.g., phosphorylated kinase levels in tumor xenografts) .

- PET imaging : Radiolabel the compound (e.g., 18F isotope) to track biodistribution and target occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.